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Compound of Interest

4-Amino-1,3,5-trimethylpyrazole
Compound Name:
hydrochloride

Cat. No.: B581376

For researchers, scientists, and drug development professionals, the pyrazole scaffold remains
a cornerstone of medicinal chemistry. Within this diverse family, 4-aminopyrazole derivatives
have emerged as particularly promising candidates for a range of therapeutic applications. This
guide provides a comparative preclinical evaluation of various 4-aminopyrazole analogs,
offering a comprehensive overview of their biological activities, supported by experimental data
and detailed methodologies.

This publication synthesizes preclinical data on a variety of 4-aminopyrazole analogs, focusing
on their anticancer, anti-inflammatory, and antioxidant properties. While specific data for 4-
Amino-1,3,5-trimethylpyrazole hydrochloride is limited in publicly available literature, this
guide draws comparisons from structurally related analogs to provide a valuable resource for
researchers in the field.

Performance Comparison of 4-Aminopyrazole
Analogs

The following tables summarize the in vitro and in vivo activities of several classes of 4-
aminopyrazole analogs from recent preclinical studies.

Table 1: In Vitro Anticancer Activity of 4-Amino-(1H)-
pyrazole Derivatives as JAK Inhibitors
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Compound Target Cell Target Kinase IC50
) IC50 (uM) . Reference
ID Line Kinase (nM)
HEL, K562,
Potent across
3a PC-3, MCF-7, , JAK1/2/3 [1]
all lines
MOLT4
HEL, K562,
Potent across
3c PC-3, MCF-7, ) JAK1/2/3 [1]
all lines
MOLT4
HEL, K562,
Potent across
3e PC-3, MCF-7, _ JAK1/2/3 [1]
all lines
MOLT4
HEL, K562,
Potent across
3f PC-3, MCF-7, ) JAK1/2/3 3.4,22,35 [1]
all lines
MOLT4
11b HEL 0.35 JAK1/2/3 [1]
K562 0.37 [1]
Ruxolitinib JAK1/2/3 [1]

Data synthesized from a study on 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors

for cancer treatment.[1]

Table 2: In Vitro and In Vivo Activity of Trifluoromethyl-
Containing 4-Aminopyrazoles
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Compound
Class

Activity

In Vivo In Vivo

Model

In Vitro
Reference

Results Results

N-
Unsubstituted
4-
nitrosopyrazo
les

Tuberculostat

ic

MIC up to

- - [2]
0.36 pg/mL

Antibacterial
(S.
pyogenes)

MIC up to 7.8
pg/mL

- - [2]

4-Nitroso-1-
methyl-5-
phenylpyrazol
e

Antimycotic

MIC 0.38-

- - [2]
12.5 pg/mL

N-
Unsubstituted
4-
aminopyrazol

es

Antioxidant

High radical-
scavenging
- - [2]

activity
(ABTS test)

1-Methyl-5-
phenyl-3-
trifluoromethy
Ipyrazol-4-
aminium

chloride

Anticancer

SI> 1351

- - [2]
(HelLa cells)

4-Nitroso-
and 4-
aminopyrazol
es (with 5-
phenyl

fragment)

Analgesic

"Hot plate” Pronounced

test activity
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This table summarizes the diverse biological activities of trifluoromethyl-containing 4-amino-
and 4-nitrosopyrazoles.[2]

Table 3: Antioxidant Activity of 4-Aminopyrazol-5-ol
Analogs

ABTS Test (Radical FRAP Test (Ferric

Compound ID . . o Reference
Scavenging) Reducing Activity)
4a, 4c, 4d (Ph- _ o
) High activity [3]
substituted)
igh activi igh activi
unsubstituted) J Y J Y
Equal to EDA and
CF3-EDA 20% lower than EDA [3]
Trolox
EDA (Edaravone) Standard Standard [3]
Trolox Standard Standard [3]

This table showcases the antioxidant potential of various 4-aminopyrazol-5-ol analogs
compared to the standard drug Edaravone (EDA) and Trolox.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.
Below are summaries of key experimental protocols cited in the evaluation of 4-aminopyrazole
analogs.

In Vitro Kinase Inhibition Assay (for JAK inhibitors)

The in vitro kinase inhibitory activities of the 4-amino-(1H)-pyrazole derivatives against JAK1,
JAK2, and JAK3 were determined using a kinase assay kit.[1] The assays were typically
performed at various concentrations of the test compounds (e.g., 10, 1, and 0.1 uM, and 40
and 20 nM).[1] Staurosporine and Ruxolitinib were used as positive controls.[1] The percentage
of inhibition was calculated and IC50 values were determined for the most potent compounds.

[1]
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Cell-Based Cytotoxicity Assays

The anticancer activity of the synthesized compounds was evaluated in vitro against a panel of
human cancer cell lines.[1][4] The most common method used is the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay
measures cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well
plates and treated with various concentrations of the test compounds for a specified period
(e.g., 72 hours). The IC50 value, the concentration of the compound that inhibits 50% of cell
growth, is then calculated.[4]

In Vivo Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory properties of 4-aminopyrazole derivatives have been
evaluated in vivo.[2] The "hot plate" test is a common method to assess analgesic activity,
where the latency of the animal's response to a thermal stimulus is measured.[2] For anti-
inflammatory activity, the carrageenan-induced paw edema model in rats is frequently used.
The reduction in paw volume after administration of the test compound compared to a control
group indicates anti-inflammatory efficacy.[2]

Antioxidant Activity Assays

The antioxidant capacity of 4-aminopyrazole analogs is often assessed using multiple in vitro
assays.[2][3] The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical
scavenging assay and the FRAP (ferric reducing antioxidant power) assay are two widely used
methods.[3] The ABTS assay measures the ability of a compound to scavenge stable radical
cations, while the FRAP assay determines the ferric reducing ability of a substance.[3]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following
diagrams illustrate key signaling pathways and a generalized workflow for preclinical
evaluation.
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Caption: Generalized workflow for the preclinical evaluation of novel drug candidates.
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Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-aminopyrazole
analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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